2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound “2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups including a furan ring, a methoxyphenyl group, an amino group, an oxazole ring, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amino group could participate in acid-base reactions, the oxazole ring could potentially undergo electrophilic aromatic substitution, and the carbonitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the degree of conjugation, the presence of polar functional groups, and the overall shape of the molecule would all influence its properties .Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial Activities : Research has shown that compounds featuring furan-2-yl and oxazole motifs, similar to the query chemical, have been synthesized and evaluated for antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of such structures in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Corrosion Inhibition : Yadav et al. (2016) explored pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution, demonstrating the efficacy of heterocyclic compounds in protecting metals from corrosion, which may parallel the potential applications of the queried compound (Yadav, M., Gope, L., Kumari, N., & Yadav, P., 2016).
Material Science and Fluorescent Properties : Compounds with furan and oxazole units have been studied for their material properties, including structural and optical characteristics. Zeyada et al. (2016) investigated the structural and optical properties of 4H-pyrano derivatives, suggesting the relevance of such chemical frameworks in materials science and potential for fluorescent applications (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016).
Pharmaceutical Applications : The integration of furan-2-yl and oxazole motifs in pharmaceutical research indicates the broad spectrum of biological activities these compounds can exhibit. For example, compounds exhibiting similar structural features have been synthesized and assessed for antibacterial, antiurease, and antioxidant activities, highlighting their potential pharmaceutical applications (Sokmen, B. B., Gumrukcuoglu, N., Uğraş, S., Sahin, H., Sagkal, Y., & Uğraş, H. I., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[2-(4-methoxyphenyl)ethylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-29-18-6-2-16(3-7-18)12-13-27-23-21(14-26)28-24(32-23)22-11-10-20(31-22)15-30-19-8-4-17(25)5-9-19/h2-11,27H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFEKUQGXNLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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